3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide
Description
The compound 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide features a unique hybrid structure combining an azetidine (4-membered saturated ring) core with an oxazolidinone (5-membered lactam) moiety and a 1,3-thiazol-2-yl substituent. The oxazolidinone group is a well-known pharmacophore in antimicrobial agents (e.g., linezolid), while the azetidine ring introduces conformational rigidity. The thiazole group may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c16-8-6-19-11(18)15(8)5-7-3-14(4-7)10(17)13-9-12-1-2-20-9/h1-2,7H,3-6H2,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIGOBNRHXKBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=NC=CS2)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidinone ring, followed by the introduction of the thiazole moiety, and finally the formation of the azetidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can help in achieving consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Azetidine vs. Benzothiazole Cores
- N-(Substituted Thiazolidin-3-yl)benzothiazole Carboxamides () : These compounds feature a benzothiazole core instead of azetidine. The benzothiazole’s aromaticity may enhance planarity and stacking interactions but reduce solubility compared to the azetidine’s aliphatic nature .
(b) Oxazolidinone vs. Thiazolidinone Moieties
Substituent Effects
(a) N-Substituents on Azetidine Carboxamide
- Target Compound : The 1,3-thiazol-2-yl group is aromatic and electron-rich, favoring interactions with hydrophobic pockets or metal ions.
- 3-((2,4-Dioxooxazolidin-3-yl)methyl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide (): The tetrahydro-2H-pyran-4-yl substituent is a non-aromatic, oxygen-containing ring that may improve solubility but reduce binding affinity compared to thiazole .
(b) Substituents on Thiazolidinone Derivatives ()
- Yields for these derivatives vary significantly (37–70%), suggesting steric and electronic factors influence synthesis efficiency .
Research Implications
- Synthetic Challenges : Lower yields in structurally complex analogs (e.g., 37% for 4i in ) underscore the need for optimized reaction conditions for the target compound .
- Biological Potential: The oxazolidinone group’s historical role in antibiotics suggests the target compound could be explored for antimicrobial activity, though empirical data are lacking.
Biological Activity
The compound 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide is a novel molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 308.33 g/mol. The structure features an oxazolidinone ring, a thiazole moiety, and an azetidine core, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.33 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing oxazolidinone and thiazole structures. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.
2. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
3. Anti-inflammatory Effects
The thiazole component is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Protein Synthesis : The oxazolidinone moiety may interfere with the bacterial ribosome's function.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation : It may downregulate the expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxazolidinone derivatives demonstrated that modifications at the thiazole position significantly enhanced antibacterial activity against Gram-positive bacteria. The tested compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus .
Case Study 2: Cancer Cell Line Studies
In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Flow cytometry analysis indicated increased apoptosis rates associated with elevated levels of caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
